molecular formula C20H23D9O5 B1161073 Prostaglandin D2-d9

Prostaglandin D2-d9

Katalognummer: B1161073
Molekulargewicht: 361.5
InChI-Schlüssel: BHMBVRSPMRCCGG-UVUOTMQPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prostaglandin D2-d9 (PGD2-d9) contains nine deuterium atoms at the 17, 17/', 18, 18/', 19, 19/', 20, 20, and 20 positions. It is intended for use as an internal standard for the quantification of PGD2 by GC- or LC-mass spectrometry. PGD2 is the major eicosanoid product of mast cells and is released in large quantities during allergic and asthmatic anaphylaxis. Mastocytosis patients produce excessive amounts of PGD2, which causes vasodilation, flushing, hypotension, and syncopal episodes. PGD2 is also produced in the brain via an alternative pathway involving a soluble, secreted PGD-synthase also known as β-trace. In the brain, PGD2 produces normal physiological sleep and lowering of body temperature. Further pharmacological actions include inhibition of platelet aggregation and relaxation of vascular smooth muscle. PGD2 inhibits human ovarian tumor cell proliferation with an IC50 value of 6.8 µM.

Wissenschaftliche Forschungsanwendungen

Role in Allergic Disorders

Prostaglandin D2 (PGD2) is a major cyclooxygenase mediator synthesized by activated human mast cells and other immune cells. It is implicated in allergic disorders, such as asthma and allergic rhinitis. PGD2 acts through D-prostanoid (DP1), DP2 (CRTH2), and thromboxane prostanoid (TP) receptors on immune and non-immune cells. Its proinflammatory effects are critical in the pathophysiology of allergic diseases, leading to the development of DP2 and DP1 receptor antagonists for treating these conditions (Marone et al., 2018).

Therapeutic Development

Researchers have developed antagonists like AMG 853, a CRTH2 and DP dual antagonist, to target the effects of PGD2 in allergic reactions. These antagonists have shown potential in treating asthma, allergic rhinitis, and atopic dermatitis by targeting the PGD2 receptors (Liu et al., 2011).

Potential in Treating Inflammatory Diseases

A series of indole-1-sulfonyl-3-acetic acids were discovered as potent and selective CRTH2 antagonists with good oral bioavailability. These compounds have shown promise as starting points for developing treatments for inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis (Armer et al., 2005).

Effects on Hair Growth

Prostaglandin D2 has been linked to hair growth inhibition. It acts through the GPR44 receptor, suggesting a new pathway for developing treatments for male pattern baldness. Elevated levels of PGD2 in bald scalp areas in men with androgenetic alopecia have been observed, indicating its role in hair loss (Garza et al., 2012).

Involvement in Inflammatory Responses

Investigations into the pharmacological properties of DP2 antagonists, such as AM211, have shown their efficacy in animal models of allergic inflammation. This research underscores the role of PGD2 in allergic diseases and its potential as a target for therapeutic intervention (Bain et al., 2011).

Neuromodulatory Effects

PGD2 has been identified as a neuromodulator in the central nervous system, with the highest prostaglandin D synthetase activity found in the brain, spinal cord, and alimentary tract. This suggests its potential role in neurological functions (Shimizu et al., 1979).

Beyond Allergy and Asthma

The therapeutic potential of CRTH2/DP2 extends beyond allergy and asthma, with roles in diseases of the central nervous system, kidney, intestine, lung, hair and skin, bone and cartilage, and in cancer. Blocking CRTH2 could be a therapeutic approach for various conditions beyond classical allergic diseases (Jandl & Heinemann, 2017).

Eigenschaften

Molekularformel

C20H23D9O5

Molekulargewicht

361.5

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1/i1D3,2D2,3D2,6D2

InChI-Schlüssel

BHMBVRSPMRCCGG-UVUOTMQPSA-N

SMILES

O[C@@H]1[C@H](C/C=CCCCC(O)=O)[C@@H](/C=C/[C@@H](O)CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C(C1)=O

Synonyme

PGD2-d9

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin D2-d9
Reactant of Route 2
Prostaglandin D2-d9
Reactant of Route 3
Prostaglandin D2-d9
Reactant of Route 4
Prostaglandin D2-d9
Reactant of Route 5
Prostaglandin D2-d9
Reactant of Route 6
Prostaglandin D2-d9

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.